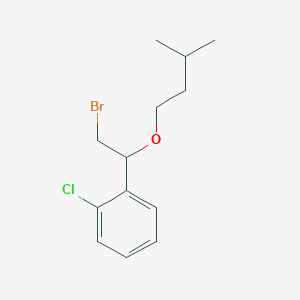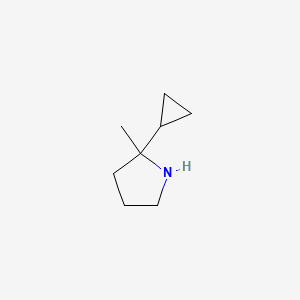
3-(Azetidin-3-yl)-2-bromopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Azetidin-3-yl)-2-bromopyridine: is a heterocyclic compound that features both a pyridine ring and an azetidine ring. The presence of these two rings makes it a valuable intermediate in organic synthesis and medicinal chemistry. The bromine atom at the 2-position of the pyridine ring provides a reactive site for further functionalization, making this compound versatile for various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Azetidin-3-yl)-2-bromopyridine typically involves the formation of the azetidine ring followed by the introduction of the bromopyridine moiety. One common method involves the reaction of 3-azetidinone with 2-bromopyridine under basic conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, green chemistry principles may be applied to minimize the use of hazardous reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in 3-(Azetidin-3-yl)-2-bromopyridine can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to introduce functional groups like hydroxyl or carbonyl groups. Reduction reactions can be used to modify the azetidine ring or the pyridine ring.
Coupling Reactions: Suzuki-Miyaura and Heck coupling reactions can be employed to introduce aryl or vinyl groups at the 2-position of the pyridine ring.
Common Reagents and Conditions:
Substitution: Sodium hydride, potassium carbonate, DMF, DMSO.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride, lithium aluminum hydride.
Coupling: Palladium catalysts, boronic acids, alkenes.
Major Products: The major products formed from these reactions include various substituted pyridines and azetidines, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
Chemistry: 3-(Azetidin-3-yl)-2-bromopyridine is used as a building block in the synthesis of complex organic molecules
Biology: In biological research, this compound is used to study the interactions of heterocyclic compounds with biological targets. It can serve as a scaffold for the design of enzyme inhibitors or receptor modulators.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its unique structure allows for the design of molecules with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its versatility in chemical reactions makes it a valuable intermediate for various industrial processes.
Mécanisme D'action
The mechanism of action of 3-(Azetidin-3-yl)-2-bromopyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The bromine atom and the azetidine ring can interact with the active sites of proteins, leading to inhibition or activation of biological pathways.
Comparaison Avec Des Composés Similaires
3-(Azetidin-3-yl)pyridine: Lacks the bromine atom, making it less reactive for certain transformations.
2-Bromo-3-pyridylmethanol: Contains a hydroxyl group instead of the azetidine ring, leading to different reactivity and applications.
3-(Azetidin-3-yl)-2-chloropyridine: Similar structure but with a chlorine atom, which may result in different reactivity and biological activity.
Uniqueness: 3-(Azetidin-3-yl)-2-bromopyridine is unique due to the presence of both the azetidine ring and the bromine atom. This combination provides a balance of reactivity and stability, making it a versatile intermediate for various chemical and biological applications.
Propriétés
Formule moléculaire |
C8H9BrN2 |
|---|---|
Poids moléculaire |
213.07 g/mol |
Nom IUPAC |
3-(azetidin-3-yl)-2-bromopyridine |
InChI |
InChI=1S/C8H9BrN2/c9-8-7(2-1-3-11-8)6-4-10-5-6/h1-3,6,10H,4-5H2 |
Clé InChI |
XVEASDUCFRLKAJ-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)C2=C(N=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[6-(Thiophen-2-yl)pyrimidin-4-yl]methanamine](/img/structure/B13554407.png)




![1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B13554433.png)
![2-[(1S)-1-Hydroxyethyl]benzonitrile](/img/structure/B13554435.png)




![1-{4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}methanaminehydrochloride](/img/structure/B13554472.png)

